Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 223141-46-6) is a pyrazolopyrimidine derivative characterized by a chloro substituent at position 7 and a methyl group at position 2. Pyrazolo[1,5-a]pyrimidine scaffolds are often explored for kinase inhibition, antitumor properties, and as intermediates in drug synthesis .
Properties
IUPAC Name |
ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-8-4-6(2)13-14(8)9(7)11/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIZKEXUPWJMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624752 | |
| Record name | Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223141-46-6 | |
| Record name | Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with ethyl acetoacetate under basic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Analysis
The structural uniqueness of the target compound lies in its substitution pattern. Key analogs and their substituents are compared below:
| Compound Name (CAS) | Position 2 | Position 5 | Position 6 | Position 7 | Similarity Score |
|---|---|---|---|---|---|
| Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (223141-46-6) | Methyl | H | Ethyl carboxylate | Chloro | 1.00 (Reference) |
| Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (1053656-37-3) | H | Chloro | Methyl carboxylate | Chloro | 0.69 |
| Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (N/A) | Phenylamino | H (4,5-dihydro) | Ethyl carboxylate | H | N/A |
| Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate (64689-81-2) | Cyano | H | Ethyl carboxylate | Amino | 0.62 |
| Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (N/A) | H | Trifluoromethyl | Ethyl carboxylate | 4-Bromophenyl | N/A |
Key Observations :
- Chloro vs. Bromophenyl : The 7-chloro substituent in the target compound contrasts with bulkier groups like 4-bromophenyl in , which may reduce solubility but enhance π-π stacking in crystal lattices .
- Methyl vs.
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- The target compound’s chloro group may engage in halogen bonding, unlike the 4-bromophenyl analog (), which forms intermolecular N–H⋯N hydrogen bonds (bond length: ~2.8 Å) to stabilize its crystal structure .
- In contrast, Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate () likely exhibits stronger hydrogen bonding due to its amino and cyano groups, affecting solubility and thermal stability.
Thermal and Spectral Data
- Melting Points: Pyrazolopyrimidines with polar substituents (e.g., amino, cyano) generally exhibit higher melting points. For example, compound 10c () melts at 266–268°C due to its azo and cyano groups, whereas the target compound’s melting point is unreported but expected to be lower due to less polar substituents .
- IR/NMR : The target compound’s IR spectrum would show C=O stretching (~1666 cm⁻¹, similar to ) and C–Cl vibrations (~700 cm⁻¹). ¹H-NMR would feature ethyl group signals (δ ~1.23 ppm, triplet) and aromatic protons influenced by the chloro substituent .
Biological Activity
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : CHClNO
- Molecular Weight : 239.66 g/mol
- CAS Number : 223141-46-6
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological properties.
Synthesis
This compound is synthesized through multi-step reactions. A common method involves the cyclocondensation of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with ethyl acetoacetate under basic conditions. This method allows for the introduction of the chloro group and other substituents that enhance biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit various enzymes and receptors, leading to therapeutic effects such as:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Receptor Binding : Its structural similarity to purine bases allows it to bind effectively to certain receptors involved in cellular signaling pathways .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown significant apoptosis induction in various cancer cell lines .
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis and inhibits tumor growth | |
| Anti-inflammatory | Potential to reduce inflammation | |
| Antimicrobial | Exhibits activity against bacterial strains |
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Research : A study reported that the compound significantly inhibited the proliferation of breast cancer cells and induced cell cycle arrest at the G2/M phase. This was assessed using flow cytometry and Western blot analysis for cell cycle markers .
- Enzyme Inhibition Studies : Another research focused on its inhibitory effects on CDK9, showing that it could potentially serve as a lead compound for developing selective CDK inhibitors with therapeutic implications in cancer treatment .
- Antimicrobial Studies : The compound demonstrated promising antimicrobial properties against several pathogenic bacteria, suggesting its potential use in treating infections .
Comparative Analysis with Similar Compounds
The unique chloro substitution in this compound differentiates it from other related compounds, such as:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Different substituent patterns | Varies; less potent against CDKs |
| Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Amino group instead of chloro | Enhanced solubility; variable activity |
Q & A
Q. What role do intermolecular hydrogen bonds play in stabilizing the crystal lattice of this compound?
- Methodological Answer : N–H⋯N hydrogen bonds (e.g., N2–H2⋯N5; d = 2.89 Å, θ = 158°) dominate packing stabilization. Symmetry operations (e.g., -x, -y, -z) generate extended networks, which can be visualized via Mercury software. Hydrogen-bond geometry tables (distance/angle deviations < 0.02 Å/2°) are critical for validating supramolecular interactions .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity in pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF3) at position 7 to assess effects on binding affinity (e.g., hepatitis B virus inhibition) .
- Pharmacophore Mapping : Compare puckering parameters (Q, θ, φ) of the pyrimidine ring (e.g., Q = 0.125 Å, θ = 109.7°) with activity data to identify conformation-dependent bioactivity .
Q. What strategies mitigate side reactions during functionalization of the ester group in this compound?
- Methodological Answer : Protect the ester with trimethylsilyl groups before nucleophilic substitution. For example, use NaH/DMF for controlled alkylation at the 6-carboxylate position. Monitor reaction progress via TLC (petroleum ether/EtOAc 3:1) to isolate intermediates .
Data Analysis and Validation
Q. How should researchers interpret conflicting NMR and X-ray data for this compound?
- Methodological Answer : Discrepancies between NMR peak splitting (e.g., doublets for diastereotopic protons) and X-ray torsion angles (e.g., C3–C11–O2 = −117.5°) may arise from dynamic effects in solution. Use variable-temperature NMR and DFT calculations (e.g., Gaussian09) to reconcile solid-state vs. solution-phase conformations .
Q. What statistical parameters validate the quality of crystallographic data sets?
- Methodological Answer : Key metrics include:
- Rint : <0.05 indicates high data completeness (e.g., 0.065 for 3681 reflections) .
- S (Goodness-of-Fit) : Values near 1.0 (e.g., 0.94) confirm model consistency with experimental data .
- Δ/σ(max) : <0.001 ensures refinement stability .
Experimental Design
Q. How to optimize reaction yields when scaling up synthesis of this compound?
Q. What precautions are necessary for handling hygroscopic intermediates during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
